molecular formula C30H29ClN6O2 B13344544 1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea

1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea

Cat. No.: B13344544
M. Wt: 541.0 g/mol
InChI Key: QBILDGGGAQXGGW-UHFFFAOYSA-N
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Description

1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea is a complex organic compound with potential applications in various scientific fields This compound features a unique structure that includes a furo[2,3-d]pyrimidine core, which is known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea typically involves multi-step organic reactions. The starting materials often include 5-chloro-6-phenylfuro[2,3-d]pyrimidine and various substituted phenylamines. The key steps in the synthesis may involve:

    Nucleophilic substitution: reactions to introduce the chloro and phenyl groups.

    Amidation: reactions to form the urea linkage.

    Coupling reactions: to attach the dimethylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to accelerate reaction rates.

    Solvent selection: to ensure proper solubility of reactants and products.

    Temperature control: to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The furo[2,3-d]pyrimidine core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)pyrimidin-2-amine: Shares the pyrimidine core but lacks the furo and urea groups.

    5-Chloro-6-phenylfuro[2,3-d]pyrimidine: Similar furo[2,3-d]pyrimidine core but lacks the additional phenyl and urea groups.

    Dimethylaminomethylphenyl derivatives: Compounds with similar dimethylamino groups but different core structures.

Uniqueness

1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea is unique due to its combination of functional groups and complex structure

Properties

Molecular Formula

C30H29ClN6O2

Molecular Weight

541.0 g/mol

IUPAC Name

1-[4-[2-[(5-chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino]ethyl]phenyl]-3-[2-[(dimethylamino)methyl]phenyl]urea

InChI

InChI=1S/C30H29ClN6O2/c1-37(2)18-22-10-6-7-11-24(22)36-30(38)35-23-14-12-20(13-15-23)16-17-32-28-25-26(31)27(21-8-4-3-5-9-21)39-29(25)34-19-33-28/h3-15,19H,16-18H2,1-2H3,(H,32,33,34)(H2,35,36,38)

InChI Key

QBILDGGGAQXGGW-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CCNC3=C4C(=C(OC4=NC=N3)C5=CC=CC=C5)Cl

Origin of Product

United States

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